6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methoxy group at the 5th position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s suggested that similar compounds interact with their targets, such as fgfrs, and induce changes that inhibit the receptor’s function .
Biochemical Pathways
Fgfr inhibitors generally affect signal transduction pathways that regulate organ development, cell proliferation, and migration .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . These interactions suggest that this compound could be a valuable lead compound for developing targeted cancer therapies.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound influences cell signaling pathways, particularly those involving FGFRs, which play a role in cell proliferation, migration, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring. The chlorination and methoxylation steps are then carried out to introduce the chlorine and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing inhibitors of fibroblast growth factor receptors, which are targets for cancer therapy.
Biological Research: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a valuable tool in cancer research.
Chemical Biology: It is used in the design and synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with different positioning of the chlorine atom.
7-Azaindole: Another heterocyclic compound with a fused pyrrole and pyridine ring system.
Uniqueness
6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and chlorine substituents play a crucial role in its interaction with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXUMNQHGLZWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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